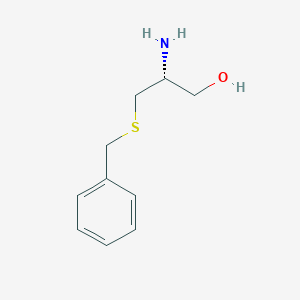

S-Benzyl-L-cysteinol

Description

Historical Context of L-Cysteine Derivatives in Chemical Biology Research

The study of L-cysteine and its derivatives is deeply rooted in the history of biochemistry and chemical biology. L-cysteine's parent dimer, L-cystine, was first discovered in 1810 by William Hyde Wollaston. wikipedia.org It wasn't until 1884 that the monomer L-cysteine was identified. wikipedia.org The significance of cysteine's thiol (-SH) side chain was quickly recognized for its ability to form disulfide bonds, which are critical for defining the three-dimensional structure and stability of many proteins. rsc.orgchemrxiv.org

In the early to mid-20th century, as chemists began to tackle the challenge of peptide synthesis, the reactivity of cysteine's thiol group posed a significant problem. This led to the development of "protecting groups" to temporarily block the thiol's reactivity while other chemical reactions were performed. The benzyl (B1604629) group emerged as one of the most reliable and widely used protecting groups for this purpose, giving rise to S-benzyl-L-cysteine. publish.csiro.aunih.gov This protected amino acid became a cornerstone in the synthesis of complex peptides, including research related to insulin. publish.csiro.au The ability to selectively modify amino acids like cysteine opened up a vast field of study, allowing researchers to probe protein structure and function in ways that were previously impossible. ox.ac.uk This historical development laid the groundwork for the synthesis and use of related derivatives like S-Benzyl-L-cysteinol.

Significance of this compound as a Chiral Building Block in Advanced Synthesis

Chiral amino alcohols are a fundamentally important class of molecules in modern organic synthesis. nih.govfrontiersin.org They serve as versatile chiral building blocks, or "synthons," for the construction of enantiomerically pure complex molecules, which is particularly crucial in the pharmaceutical industry where the stereochemistry of a drug can determine its efficacy and safety. nih.govconicet.gov.argoogle.com

This compound, (R)-2-Amino-3-(benzylthio)-1-propanol, embodies the key features of a valuable chiral building block. Its utility stems from:

Defined Stereochemistry : Derived from the natural amino acid L-cysteine, it possesses a fixed chiral center at the C2 position, which can be used to induce stereoselectivity in subsequent reactions.

Orthogonal Functional Groups : It contains three distinct functional groups—an amine, a hydroxyl, and a stable thioether. The differing reactivity of these groups allows for selective chemical modifications at one site while leaving the others intact.

Versatility in Synthesis : this compound serves as a precursor for a variety of complex molecules. It is used in the synthesis of chiral ligands for asymmetric catalysis, where the ligand coordinates to a metal center and directs the stereochemical outcome of a reaction. scirp.org It is also a key intermediate in the synthesis of peptide mimics and other biologically active molecules where the C-terminal carboxylic acid is replaced by an alcohol. chemimpex.com

Overview of Contemporary Research Directions Involving this compound

Modern research continues to find innovative applications for this compound and its close chemical relative, S-benzyl-L-cysteine. Current studies leverage the unique structural and chemical properties of this scaffold to address challenges in medicine, materials science, and agriculture.

Antimicrobial and Antiviral Agents : Researchers have incorporated S-benzyl-L-cysteine into novel molecular structures to create agents with potent biological activity. For instance, it has been used as a crosslinking agent with natural polymers like DNA and alginate to create nanogels that exhibit significant antibacterial activity against multi-drug resistant, biofilm-forming bacteria. nih.gov In another study, conjugates of S-benzyl-L-cysteine with glycyrrhizic acid were synthesized and showed potent inhibitory activity against the HIV-1 virus in cell cultures. researchgate.net

Enzyme Inhibition for Herbicide Development : The L-cysteine biosynthetic pathway in plants is a target for developing new herbicides. S-benzyl-L-cysteine (SBC) has been studied extensively as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a key enzyme in this pathway. researchgate.netresearchgate.net Studies on various plants, including maize, have shown that SBC effectively disrupts sulfur assimilation, leading to impaired photosynthesis, increased oxidative stress, and ultimately, reduced plant growth. nih.gov These findings highlight the potential of using OAS-TL inhibitors like SBC as a basis for novel herbicide design. researchgate.netresearchgate.net

Biochemical Research and Peptide Chemistry : The compound remains relevant in fundamental biochemical and medicinal chemistry research. It is used as a building block in drug synthesis, particularly for developing therapeutics where cysteine derivatives are implicated. chemimpex.com Its antioxidant properties also make it a subject of interest for investigating mechanisms to reduce oxidative stress in biological systems. chemimpex.com Furthermore, its N-protected form, Boc-S-benzyl-L-cysteinol, is a valuable reagent in peptide synthesis and bioconjugation.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 85803-43-6 | |

| Molecular Formula | C₁₀H₁₅NOS | |

| Molecular Weight | 197.30 g/mol | |

| Appearance | Solid | |

| Melting Point | 42-46 °C | |

| Optical Activity | [α]20/D −49°, c = 1.4 in ethanol (B145695) | |

| InChI Key | AUOITUNWAPLMBM-SNVBAGLBSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-benzylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOITUNWAPLMBM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516548 | |

| Record name | (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85803-43-6 | |

| Record name | (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S Benzyl L Cysteinol and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of S-Benzyl-L-cysteinol typically involves a two-step process starting from the readily available amino acid L-cysteine. This process includes the protection of the thiol group via S-benzylation, followed by the reduction of the carboxylic acid functionality to a primary alcohol.

General Synthetic Pathways

The most common synthetic route to this compound commences with the S-benzylation of L-cysteine. This reaction is typically carried out by treating L-cysteine with benzyl (B1604629) chloride in the presence of a base, such as sodium hydroxide (B78521), in a suitable solvent like ethanol (B145695). The resulting S-benzyl-L-cysteine is then isolated and subsequently reduced.

The reduction of the carboxylic acid group of S-benzyl-L-cysteine to the corresponding alcohol, this compound, can be achieved using various reducing agents. Potent hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in combination with activating agents are commonly employed for this transformation. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the carboxylic acid without affecting the benzyl ether or the stereocenter.

An alternative starting material is L-serine. In this approach, the hydroxyl group of serine can be converted into a good leaving group, which is then displaced by a benzylthiolate nucleophile. This is followed by the reduction of the carboxylic acid.

In many synthetic schemes, protection of the amino group of the starting amino acid is necessary to prevent side reactions. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are common choices for amine protection. google.com These protecting groups can be removed under specific conditions after the desired transformations are complete.

Industrial Production and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges, including cost-effectiveness, safety, and consistent product quality.

Continuous flow chemistry offers significant advantages for the industrial synthesis of fine chemicals like this compound. nih.gov Flow reactors provide enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety for handling hazardous reagents. mdpi.com The synthesis of chiral amino alcohols has been successfully demonstrated in continuous flow systems, often coupling multiple reaction steps in a telescoped manner. rsc.org For instance, the reduction of a nitro group to an amine in the synthesis of a chiral amino alcohol was performed under flow conditions using a packed-bed reactor with a heterogeneous catalyst. rsc.org While specific reports on the continuous flow synthesis of this compound are not widely available, the established methodologies for continuous production of other chiral amino alcohols suggest its feasibility. google.comrsc.org

Catalysts play a pivotal role in optimizing the synthesis of this compound on an industrial scale. In the S-benzylation step, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, leading to improved efficiency.

For the reduction of the carboxylic acid, while powerful reducing agents are effective, catalytic hydrogenation presents a greener and often more cost-effective alternative for large-scale production. jocpr.com This method typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. rsc.org However, the conditions for catalytic hydrogenation must be carefully optimized to avoid de-benzylation of the thiol ether.

A study on the reaction-crystallization of S-benzyl-L-cysteine, the precursor to this compound, identified optimized conditions for its synthesis. The study found that a feed-batch process with controlled addition of benzyl chloride in ethanol to a solution of L-cysteine in aqueous sodium hydroxide at a low temperature (5°C) resulted in a high yield of 91.26%. Such optimization studies are crucial for developing robust and scalable manufacturing processes.

| Parameter | Optimized Condition | Reference |

| Reaction Type | Feed-batch | |

| Reactants | L-cysteine, Benzyl chloride | |

| Solvent System | Ethanol/Aqueous NaOH | |

| Temperature | 5°C | |

| Stirring Rate | 250 r/min | |

| Molar Ratio (Cys:Bzl-Cl) | 0.8:1.0 | |

| Max. Yield | 91.26% |

Table 1: Optimized Reaction Conditions for the Synthesis of S-Benzyl-L-cysteine.

Continuous Flow Reactor Applications

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods are gaining increasing attention for the synthesis of chiral compounds due to their high selectivity, mild reaction conditions, and environmental benefits. For the synthesis of this compound, a chemoenzymatic approach, combining chemical and enzymatic steps, is a promising strategy.

A key enzymatic step in the potential biocatalytic synthesis of this compound is the formation of its precursor, S-benzyl-L-cysteine. Tryptophan synthase, an enzyme that naturally catalyzes the synthesis of L-tryptophan, has been shown to be effective in catalyzing the reaction between L-serine and various thiols, including benzyl mercaptan, to produce the corresponding S-substituted L-cysteine derivatives. bohrium.comresearchgate.net This enzymatic reaction offers excellent stereocontrol, yielding the desired L-enantiomer.

Following the enzymatic synthesis of S-benzyl-L-cysteine, the chemical reduction of the carboxylic acid to the alcohol can be performed as described in the chemical synthesis section. This combination of an enzymatic step for creating the chiral core and a subsequent chemical step for functional group transformation is a hallmark of chemoenzymatic synthesis. nih.govresearchgate.net

Alternatively, research into the direct enzymatic reduction of amino acids or their derivatives to amino alcohols is an active area. While specific enzymes for the direct conversion of S-benzyl-L-cysteine to this compound are not yet widely reported, the broader field of biocatalysis offers potential solutions. For example, a coupled enzyme cascade involving a transketolase and a transaminase has been used for the synthesis of a chiral amino-alcohol in a continuous-flow microreactor system. nih.govnih.gov The development of novel enzymes or the engineering of existing ones could pave the way for a fully enzymatic synthesis of this compound in the future.

| Enzyme | Reaction | Starting Materials | Product | Reference |

| Tryptophan Synthase | β-substitution | L-serine, Benzyl mercaptan | S-benzyl-L-cysteine | bohrium.comresearchgate.net |

| Penicillin Acylase | N-deprotection | N-benzyloxycarbonyl amino acids | Free amino acid, Benzyl alcohol, CO₂ | actanaturae.ru |

Table 2: Examples of Enzymes Used in the Synthesis of S-Benzyl-L-cysteine and Related Derivatives.

Tryptophan Synthase Mediated Conversions

Tryptophan synthase (TrpS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, is renowned for its role in the final step of L-tryptophan biosynthesis. nih.gov However, its catalytic promiscuity has been harnessed for the synthesis of non-canonical amino acids, including sulfur-containing ones. google.comnih.gov The β-subunit of TrpS (TrpB) can catalyze β-substitution reactions, where the hydroxyl group of L-serine is replaced by a suitable nucleophile. nih.govacs.org

In the context of S-benzyl-L-cysteine synthesis, TrpB can utilize benzylthiol as a nucleophile to react with L-serine, forming the C-S bond and yielding the desired product. nih.govacs.org This enzymatic approach offers high stereoselectivity, producing the L-enantiomer exclusively. researchgate.net The reaction mechanism follows the established pathway for TrpB, involving the formation of an amino-acrylate intermediate from L-serine, which then undergoes nucleophilic attack by the thiol. acs.org

Research has demonstrated that tryptophanase from Proteus vulgaris exhibits affinity for S-benzyl-L-cysteine, although it is lower than that of the enzyme from E. coli. msu.ru Furthermore, engineered TrpB enzymes have shown enhanced activity and broader substrate scope, enabling the synthesis of various tryptophan analogs and other β-substituted amino acids. nih.govresearchgate.net This opens possibilities for creating a diverse range of S-substituted cysteine derivatives.

Microbial Fermentation Strategies for Cysteine Precursors

The fermentative production of L-cysteine, a key precursor for this compound, presents a sustainable alternative to traditional extraction methods. mdpi.comnih.gov Microorganisms such as Escherichia coli and Corynebacterium glutamicum are commonly engineered for this purpose. mdpi.comencyclopedia.pubmdpi.com The core strategies for enhancing L-cysteine production revolve around metabolic engineering to optimize the biosynthetic pathway. mdpi.comnih.gov

Key metabolic engineering strategies include:

Enhancing Precursor Supply: Increasing the intracellular concentration of L-serine, the direct precursor for L-cysteine, is crucial. encyclopedia.pubmdpi.commdpi.com This is often achieved by overexpressing genes involved in L-serine biosynthesis, such as serA, serB, and serC. mdpi.comacs.org

Overcoming Feedback Inhibition: The enzyme L-serine O-acetyltransferase (SAT), encoded by the cysE gene, is a rate-limiting step and is subject to feedback inhibition by L-cysteine. mdpi.comnih.gov Overexpressing a feedback-inhibition-insensitive variant of this enzyme is a critical adjustment. nih.govnih.gov

Reducing Degradation: Deleting genes that encode for L-cysteine desulfhydrases, enzymes that degrade L-cysteine, helps to increase the final yield. mdpi.comnih.govacs.org

Improving Export: Overexpression of L-cysteine exporters is vital to mitigate the toxicity caused by high intracellular L-cysteine concentrations. mdpi.comnih.gov

Companies have successfully implemented these strategies to produce L-cysteine and its dimer, L-cystine, via fermentation using plant-derived glucose as a substrate. wacker.com This approach not only ensures a sustainable supply but also results in high-purity products. wacker.com

| Microorganism | Key Engineering Strategy | Reference |

| Escherichia coli | Overexpression of feedback-insensitive SAT, deletion of desulfhydrases, enhanced export. | mdpi.comnih.govacs.org |

| Corynebacterium glutamicum | Enhanced L-serine biosynthesis, overexpression of SAT and exporters. | mdpi.comencyclopedia.pubmdpi.com |

| Pantoea ananatis | Overexpression of feedback-insensitive SAT. | mdpi.com |

Strategic Protection and Deprotection in Synthesis

Amine Protecting Groups (e.g., Boc, Fmoc, N-benzyloxycarbonyl)

Carbamates are the most common class of protecting groups for the amine function in amino acids. masterorganicchemistry.com

Boc (tert-butoxycarbonyl): The Boc group is widely used in peptide synthesis. masterorganicchemistry.comchemimpex.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. lookchem.com The Boc group is stable under basic conditions but is readily removed by treatment with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.combzchemicals.com This orthogonality makes it valuable in complex syntheses. masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is another cornerstone of modern peptide synthesis, particularly in solid-phase methods. chemimpex.comrsc.org It is introduced using Fmoc-Cl or Fmoc-OSu. The key advantage of the Fmoc group is its lability to bases, such as piperidine, while being stable to acidic conditions. masterorganicchemistry.comrsc.org This allows for a distinct deprotection strategy compared to Boc and Cbz. masterorganicchemistry.com However, racemization can be an issue with Fmoc-protected cysteine derivatives during coupling reactions, especially under basic conditions.

Cbz (N-benzyloxycarbonyl or Z): The Cbz group, introduced by Bergmann and Zervas, was pivotal in the history of peptide synthesis. total-synthesis.comwikipedia.org It is installed using benzyl chloroformate (Cbz-Cl) under basic conditions. wikipedia.org The Cbz group is stable to both acidic and basic conditions but is uniquely cleaved by catalytic hydrogenation (e.g., Pd/C, H₂), a mild and neutral process. masterorganicchemistry.comtotal-synthesis.comorganic-chemistry.org This makes it orthogonal to both Boc and Fmoc protecting groups. masterorganicchemistry.com

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition | Stability |

| tert-butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA) | Base stable |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Acid stable |

| N-benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation | Acid and base stable |

Carboxylic Acid Protecting Groups for S-Benzyl-L-cysteine Derivatives

Protecting the carboxylic acid group of S-benzyl-L-cysteine is often necessary to perform reactions at other parts of the molecule, such as the amine group or for creating amide bonds. Esters are the most common protecting groups for carboxylic acids. google.com

Alkyl Esters: Methyl, ethyl, and tert-butyl esters are frequently used. google.com Methyl and ethyl esters are typically formed under acidic conditions (e.g., HCl in methanol/ethanol) and are relatively stable. tert-Butyl esters offer the advantage of being cleaved under acidic conditions, similar to the Boc group. google.com

Benzyl Esters: Benzyl esters are another popular choice, as they can be removed by catalytic hydrogenation, the same condition used to cleave the Cbz protecting group. google.com

Silyl Esters: Silyl esters, such as trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS), can also be employed for carboxyl protection. google.com

Derivatization Methodologies for Functionalization

The functionalization of this compound through derivatization opens up a vast chemical space for creating novel molecules with tailored properties. This often involves forming conjugates or adducts with other molecules of interest.

Synthesis of Conjugates and Adducts (e.g., Glycyrrhizic Acid Conjugates)

The synthesis of conjugates involves covalently linking this compound or its derivatives to another chemical entity, such as a biologically active molecule, a polymer, or a fluorescent tag. This process typically involves the formation of an amide or ester bond.

For example, the synthesis of a glycyrrhizic acid conjugate would involve activating the carboxylic acid group of glycyrrhizic acid and then reacting it with the amine group of this compound. Alternatively, if S-benzyl-L-cysteine is used, the amine group would first need to be protected (e.g., with a Boc or Fmoc group). The carboxylic acid of the S-benzyl-L-cysteine could then be activated and coupled with an amine-containing derivative of glycyrrhizic acid.

The methodologies for forming these conjugates are well-established in peptide chemistry and bioconjugation. Common coupling reagents used to facilitate amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and racemization.

The synthesis of such conjugates can impart new properties to the parent molecules, such as improved solubility, enhanced biological activity, or targeted delivery. The unique properties of the sulfur atom in the cysteine moiety also allow for further modifications, such as oxidation to sulfoxides or sulfones, or the formation of disulfide bonds after deprotection of the benzyl group, adding another layer of complexity and potential functionality.

Formation of Amino Acid and Peptide Derivatives

This compound and its parent amino acid, S-benzyl-L-cysteine, are valuable precursors for the synthesis of complex amino acid and peptide derivatives. The benzyl group serves as a stable protecting group for the thiol moiety, preventing unwanted side reactions such as oxidation during peptide synthesis. vulcanchem.com

The synthesis of dipeptides containing S-benzyl-L-cysteine has been well-documented. For instance, dipeptides such as glycyl-S-benzyl-L-cysteine and S-benzyl-L-cysteinylglycine have been synthesized and studied. advms.pl Another example is the creation of a cyclic dipeptide, cyclo-(Leu-S-Bzl-Cys), which is formed from L-leucine and S-benzyl protected L-cysteine. researchgate.netresearchgate.net The synthesis of such cyclic dipeptides highlights the utility of S-benzyl-L-cysteine in creating structurally constrained peptide scaffolds. researchgate.net

The application of S-benzyl protected cysteine is crucial in the synthesis of biologically significant peptides. For example, S-benzylthiomethyl-L-cysteine has been successfully employed in the total synthesis of glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-glycine) and its homolog, homoglutathione. rsc.org In these syntheses, the S-benzylthiomethyl group remained stable throughout the coupling steps and was cleanly removed in the final stage to yield the desired products in high purity. rsc.org

To facilitate incorporation into peptide chains, various N-protected and activated forms of S-benzyl-L-cysteine are utilized. The N-tert-butoxycarbonyl (Boc) protected derivative, Boc-S-benzyl-L-cysteinol, is a key building block in solid-phase peptide synthesis (SPPS). vulcanchem.comlookchem.com Similarly, other protecting groups like the S-trityl and S-diphenylmethyl groups are used for the selective protection of the cysteine thiol, allowing for the stepwise formation of multiple disulfide bridges in complex cystine peptides. uoa.gr The choice of protecting group is critical, as it dictates the conditions under which it can be selectively removed without affecting the rest of the peptide structure. uoa.gr

The table below summarizes examples of peptide derivatives synthesized using S-benzyl-L-cysteine.

| Peptide Derivative | Constituent Amino Acids | Synthetic Precursor | Reference |

| Glycyl-S-benzyl-L-cysteine | Glycine (B1666218), S-benzyl-L-cysteine | S-benzyl-L-cysteine | advms.pl |

| S-benzyl-L-cysteinylglycine | S-benzyl-L-cysteine, Glycine | S-benzyl-L-cysteine | advms.pl |

| cyclo-(Leu-S-Bzl-Cys) | Leucine, S-benzyl-L-cysteine | S-benzyl protected L-cysteine | researchgate.netresearchgate.net |

| Glutathione | γ-L-glutamic acid, L-cysteine, Glycine | S-benzylthiomethyl-L-cysteine | rsc.org |

| Homoglutathione | γ-L-glutamic acid, L-cysteine, β-alanine | S-benzylthiomethyl-L-cysteine | rsc.org |

Investigations into Racemization Mechanisms of Active Esters

A significant challenge in peptide synthesis is the prevention of racemization, particularly for activated amino acid residues. The α-carbon of an activated amino acid ester is susceptible to epimerization under basic conditions, which can compromise the stereochemical integrity of the final peptide. highfine.compeptide.com S-benzyl-L-cysteine derivatives are known to be particularly prone to racemization. peptide.com

Studies have focused on understanding the mechanisms and rates of racemization for active esters of N-protected S-benzyl-L-cysteine. Research has shown that the racemization of N-benzyloxycarbonyl-S-benzyl-L-cysteine active esters proceeds through direct α-hydrogen abstraction (enolization), rather than a β-elimination-re-addition pathway or via a 5(4H)-oxazolone intermediate. rsc.orgdatapdf.com The rate of this racemization is dependent on the nature of the active ester group and the base used. rsc.org

Investigations into the racemization of N-(carbobenzoxyglycyl)-S-benzyl-L-cysteine p-nitrophenyl ester confirmed that the process occurs via an enolization mechanism, where the removal of the α-hydrogen is the rate-determining step. datapdf.com The high optical lability of derivatives like benzyloxycarbonyl-S-benzyl-L-cysteine pentachlorophenyl ester is attributed to a stabilizing interaction between the sulfur atom and the negative charge that develops at the α-carbon in the enolate intermediate. This effect is not merely due to the electron-withdrawing nature of the sulfur atom but involves a specific bridging interaction.

The rates of racemization and coupling are critical factors in selecting the appropriate active ester for peptide synthesis to minimize the formation of epimeric byproducts. rsc.org The table below presents the second-order racemization rate constants for various N-benzyloxycarbonyl-S-benzyl-L-cysteine active esters in the presence of triethylamine. rsc.org

| Active Ester (R in Z-Cys(Bzl)-OR) | Racemization Rate Constant (10⁻⁵ kᵣ in L mol⁻¹ s⁻¹) |

| O-N-succinimide | 2,700 |

| OC₆H₄NO₂(p) | 13,000 |

| OC₆H₄Cl(p) | 2,700 |

| OC₆H₂Cl₃(2,4,6) | 37,000 |

| OC₆Cl₅ | 1,200,000 |

| OC₆Br₅ | Insoluble |

| Data from experiments conducted in tetrahydrofuran (B95107) with triethylamine. rsc.org |

To mitigate racemization, additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included in the coupling reaction. highfine.com These additives can suppress the formation of the highly reactive intermediates that are prone to racemization. highfine.compeptide.com

S Benzyl L Cysteinol in Asymmetric Organic Synthesis

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.org The unique structure of S-Benzyl-L-cysteinol allows for its conversion into highly effective chiral auxiliaries, most notably cysteine-derived oxazolidinones, which combine the features of rigid chiral imides with the synthetic utility of thioesters. nih.gov

Auxiliaries derived from cysteine have demonstrated high efficacy and stereoselectivity in a variety of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov These transformations are crucial for building the carbon skeletons of complex chiral molecules. The performance of a cysteine-derived oxazolidinone auxiliary in several key asymmetric reactions has been reported with excellent yields and high levels of diastereoselectivity. nih.gov

For example, in the aldol (B89426) reaction , a cornerstone of C-C bond formation, the auxiliary provides high levels of stereocontrol. nih.govwikipedia.org Similarly, in Michael additions , the conjugate addition of nucleophiles to α,β-unsaturated systems is directed with high diastereoselectivity. nih.govrsc.orgwikipedia.org The auxiliary is also effective in directing the stereoselective α-alkylation of enolates, as well as electrophilic bromination and azidation reactions, introducing new stereocenters adjacent to a carbonyl group with high fidelity. nih.gov

Table 1: Performance of a Cysteine-Derived Oxazolidinone Auxiliary in Asymmetric Transformations Data sourced from a study on a novel cysteine-derived oxazolidinone auxiliary that serves as both a chiral imide and an acyl transfer agent. nih.gov

| Asymmetric Transformation | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Aldol Reaction | Up to 95% | >20:1 |

| Michael Addition | Up to 99% | >20:1 |

| α-Alkylation | Up to 94% | >20:1 |

| Bromination | 90% | >20:1 |

| Azidation | 85% | 15:1 |

A key innovation associated with cysteine-derived auxiliaries is the mechanism for their removal, which leverages an intramolecular N-to-S acyl transfer. nih.govnih.gov After the desired asymmetric transformation, the N-acylated auxiliary product, which is a stable amide, can be converted into a more reactive and synthetically useful thioester. nih.govresearchgate.net

This process is typically initiated under mild conditions, such as treatment with a base like sodium bicarbonate. nih.gov The transfer is believed to be facilitated by the twisted nature of the exocyclic amide bond in N-acyloxazolidinone derivatives, which destabilizes the ground state and lowers the activation barrier for the transfer. nih.gov The N-to-S acyl transfer is a chemoselective process that provides a powerful method for converting stable chiral amides into versatile thioesters without disturbing the newly created stereocenter. nih.govnih.gov This transient thioester can then be trapped in situ by various nucleophiles to yield a diverse range of carboxylic acid derivatives, including acids, esters, and amides, or it can be isolated for subsequent transformations. nih.gov

The effectiveness of any chiral auxiliary system is judged by its ability to provide high stereoselectivity, its ease of attachment and removal, and the range of transformations it can facilitate. wikipedia.org Cysteine-derived auxiliaries offer distinct advantages when compared to more traditional systems, such as Evans' oxazolidinone auxiliaries. wikipedia.orgnih.gov

While Evans' auxiliaries are renowned for their high levels of stereocontrol in reactions like aldol additions, their removal often requires harsh conditions, such as saponification with lithium hydroxide (B78521) or reductive cleavage with lithium borohydride (B1222165), which can sometimes be incompatible with sensitive functional groups in the product. wikipedia.orglibretexts.org

In contrast, the N-to-S acyl transfer mechanism for removing cysteine-derived auxiliaries proceeds under significantly milder conditions. nih.gov This gentle removal process broadens the synthetic utility of the auxiliary, as the resulting thioester intermediate can be directly used in further transformations, such as Pd-mediated cross-coupling reactions, which is not possible with the products of Evans' auxiliary cleavage. nih.govorgsyn.org Furthermore, the high yields and selectivities achieved with the cysteine-derived auxiliary make it an attractive and powerful alternative to traditional systems in asymmetric synthesis. nih.gov Another class of auxiliaries, thiazolidinethiones, also offers advantages in certain contexts, such as allowing the use of different Lewis acids and providing more versatile products than oxazolidinones. orgsyn.org

Mechanisms of Stereochemical Induction by this compound Derived Auxiliaries (e.g., N-to-S Acyl Transfer)

Asymmetric Synthesis of Chiral Intermediates for Complex Molecule Construction

The ultimate goal of many asymmetric methodologies is the construction of complex, biologically active molecules. This compound and its derivatives serve as powerful tools for generating key chiral intermediates for this purpose. oulu.firesearchgate.net

The thioesters produced via the N-to-S acyl transfer from cysteine-derived auxiliaries are highly valuable chiral building blocks. nih.govresearchgate.net These intermediates can be used in palladium-mediated transformations to forge highly valuable and complex chiral scaffolds. nih.gov Examples include the synthesis of noncanonical amino acids, cyclic ketones, tetrahydropyrones, and dihydroquinolinones, all of which are important structural motifs in natural products and pharmaceuticals. nih.gov The ability to generate these diverse intermediates from a single auxiliary highlights its synthetic power and flexibility. Furthermore, L-cysteine itself has been used as a starting material for the total synthesis of complex molecules like (+)-Biotin, underscoring the value of this amino acid family in creating intricate stereochemical architecture. researchgate.net

Dynamic Resolution of Isomers Utilizing this compound Derivatives

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This process combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. princeton.edunih.gov

This compound itself has been identified as an effective homochiral amine for the dynamic resolution of certain classes of compounds. google.com Specifically, it can be used in the dynamic resolution of racemic α-substituted carboxylic acids where the α-substituent is a leaving group. google.com In this process, this compound is contacted with the racemic acid to form a pair of diastereomeric salts. The reaction conditions are chosen so that the salt formed from the desired enantiomer of the acid is significantly less soluble than the salt of the undesired enantiomer. google.com As the less soluble diastereomeric salt precipitates from the solution, the more soluble, undesired enantiomer remains in solution where it can racemize (or epimerize) back to the racemic mixture. This continuous process of precipitation and in-situ racemization allows the equilibrium to be driven towards the desired, less soluble salt, leading to a high yield and high enantiomeric excess of the target carboxylic acid enantiomer. google.com

Ligand Design and Catalytic Applications of S Benzyl L Cysteinol Derivatives

Development of Chiral Ligands for Asymmetric Catalysis

The inherent chirality of S-Benzyl-L-cysteinol makes it a valuable scaffold for the development of chiral ligands used in asymmetric catalysis. These ligands are instrumental in transferring stereochemical information to a catalytic process, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in fields such as pharmaceuticals and materials science.

Synthesis of Novel Chiral Ligands

The synthesis of chiral ligands from this compound involves leveraging its functional groups—the amine, hydroxyl, and thioether moieties—for modification. A common synthetic strategy begins with a suitable chiral precursor, such as (R)-2-Amino-3-hydroxypropan-1-ol. The synthesis proceeds through the conversion of the hydroxyl group to a leaving group, followed by a nucleophilic substitution with benzylthiol to introduce the characteristic S-benzyl group.

Protecting groups are often employed to selectively modify the molecule. For instance, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, yielding Boc-S-Benzyl-L-cysteinol. lookchem.com This protected intermediate is a versatile building block for peptide synthesis and further functionalization. lookchem.com A range of chiral N,S-chelating ligands has been synthesized from these precursors, designed to serve in various metal-catalyzed reactions. lookchem.com

Application in Metal-Catalyzed Asymmetric Reactions

Ligands derived from this compound have demonstrated efficacy in a variety of metal-catalyzed asymmetric reactions. One notable application is in the iridium(I)-catalyzed asymmetric reduction of ketones, where chiral N,S-chelate ligands derived from this compound have been successfully employed. lookchem.com

Furthermore, derivatives of the parent amino acid, S-benzyl-L-cysteine, have been used to form half-sandwich complexes with iridium and ruthenium. researchgate.net These complexes have shown potential as catalysts. For example, sulfur derivatives of ephedrine, which share structural motifs with cysteinol derivatives, are effective catalysts for the 1,2-addition of diethylzinc (B1219324) to benzaldehyde, achieving high enantiomeric excess. researchgate.net Similarly, palladium-catalyzed reactions, such as the Tsuji-Trost reaction, utilize chiral ligands to achieve asymmetric allylic substitutions. researchgate.netnih.gov The design of these ligands is critical for controlling the enantioselectivity of the resulting products. nih.gov

| Ligand Type | Metal | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N,S-Chelates | Iridium(I) | Ketone Reduction | Generic Ketones | Not Specified | lookchem.com |

| Thiazolidine-based amino alcohols | - (Organocatalyst) | Ethylation of Benzaldehyde | Benzaldehyde | up to 92% | researchgate.net |

| Amino Sulfides | - (Used with n-BuLi/MeLi) | Addition to Aldehydes | Benzaldehyde | >98.5% | researchgate.net |

| Chiral Aldehyde/Pd/Lewis Acid | Palladium | α-Benzylation of Amino Acids | N-unprotected amino acid esters | up to 95% | nih.gov |

Investigations into Ligand-Metal Coordination and Stereocontrol

The stereochemical outcome of a catalyzed reaction is directly influenced by the way a chiral ligand coordinates to the metal center. Derivatives of S-benzyl-L-cysteine can act as versatile ligands, coordinating to metals in different modes. They can function as bidentate (N,S or N,O) or tridentate (N,O,S) chelating agents. researchgate.net

For example, in reactions with iridium and ruthenium dimers, S-benzyl-L-cysteine initially forms cationic complexes where the ligand is coordinated in a bidentate (N,S) fashion. researchgate.net Subsequent reaction with a base can lead to an equilibrium mixture of neutral complexes with (N,O) coordination and cationic complexes where the ligand acts as a tridentate (N,O,S) chelate. researchgate.net This flexibility in coordination allows for fine-tuning of the catalyst's steric and electronic environment.

Stereocontrol arises from the rigid, chiral pocket created by the ligand around the metal's active site. Molecular modeling studies help in identifying the specific molecular features responsible for chiral recognition. nih.gov For instance, in η3-allylpalladium complexes, the nucleophilic attack is directed to the allylic carbon located trans to the sulfur atom of the ligand, a preference that dictates the stereochemistry of the product. researchgate.net The configurational stability of sulfoxide (B87167) groups, which can be derived from the thioether in this compound, is also a powerful tool in asymmetric reactions, offering a high degree of stereochemical control. researchgate.net

Chiral Functionalization of Amino Acids in Metal Complexes

Metal complexes, particularly those involving Schiff bases, provide a powerful platform for the chiral functionalization of simple amino acids like glycine (B1666218). By temporarily incorporating the amino acid into a chiral metal complex, its α-carbon can be activated for stereoselective bond formation.

Ni(II)–Schiff Base Complexes with this compound Ligands

Nickel(II)-Schiff base complexes are well-established reagents for the asymmetric synthesis of non-proteinogenic amino acids. beilstein-journals.orgnih.gov These complexes typically utilize a chiral ligand to create a rigid, planar coordination environment around the Ni(II) ion. While direct examples using this compound are less common in the provided literature, analogous systems using S-benzyl-L-cysteine or other chiral backbones like (S)-N-benzylproline illustrate the principle. beilstein-journals.orgnih.gov

A common chiral auxiliary is derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB). ljmu.ac.uk A Schiff base is formed between the nickel-bound chiral ligand and an amino acid, such as glycine. The resulting square-planar Ni(II) complex serves as a template for asymmetric transformations. nih.gov The entire Schiff base ligand creates a rigid framework that exposes one face of the glycine α-carbon to electrophilic attack while shielding the other, thus directing the stereochemical outcome. nih.gov Similar coordination chemistry is observed with tetradentate N2S2 Schiff base ligands derived from S-benzyl dithiocarbazate, which form stable, square planar complexes with Ni(II). researchgate.netrsc.org

| Chiral Ligand Source | Amino Acid | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| (S)-o-N-(N-benzylprolyl)aminobenzophenone ((S)-BBP) | Glycine, L-Serine | Square-planar | Rigid framework around the metal center | nih.gov |

| (S)-N-benzylproline derivative (L7) | Glycine, Serine, Cysteine | Square-planar | Bulky t-Bu group enhances rigidity | beilstein-journals.org |

| S-benzyl dithiocarbazate | - (Ligand itself) | Square-planar | Tetradentate N2S2 chelation | rsc.org |

Influence of Steric and Electronic Factors on Stereoselectivity

The stereoselectivity achieved in these Ni(II)-Schiff base systems is a delicate interplay of steric and electronic effects. rsc.orgnih.gov Modifications to the chiral ligand's structure can have a profound impact on the diastereoselectivity of reactions involving the complexed amino acid.

Steric Effects: Introducing bulky substituents into the ligand backbone can significantly enhance stereoselectivity. For example, adding a tert-butyl group to an (S)-N-benzylproline-derived ligand increases dispersion interactions within the complex. beilstein-journals.org This enhanced interaction makes the complex more conformationally rigid, leading to a higher level of thermodynamically controlled stereoselectivity during the functionalization of the amino acid. beilstein-journals.org The bulky group essentially locks the complex into a preferred conformation that better shields one face of the reacting carbon.

Electronic Effects: The electronic properties of the ligand also play a crucial role. Electron-withdrawing or -donating groups on the ligand framework can modulate the electron density on the metal center and, consequently, the reactivity of the coordinated amino acid. rsc.org In Ni(II)-Schiff base complexes, π-stacking interactions between aromatic rings of the ligand (e.g., the benzyl (B1604629) group and a phenylene moiety) are critical for stabilizing the transition state that leads to the desired stereoisomer. beilstein-journals.org The presence of a fluorine atom in the proline ring of a BPB-type ligand has been shown to create a novel fluorine-nickel interaction, providing additional stabilization and influencing the complex's structure. ljmu.ac.uk These subtle electronic perturbations can be harnessed to optimize the stereochemical control of the reaction. researchgate.net

Asymmetric Catalysis through Chiral Aggregates

The field of asymmetric catalysis has traditionally relied on well-defined, discrete chiral molecules, such as ligands complexed to metal centers or organocatalysts, to induce enantioselectivity. However, a newer and less conventional strategy has emerged that harnesses the power of supramolecular chemistry: asymmetric catalysis mediated by chiral aggregates. This approach leverages the spontaneous self-assembly of chiral molecules in solution to form ordered, nanoscale structures that can act as highly effective and selective catalytic environments. While the application of this concept is broad, its exploration with derivatives of this compound is a niche but promising area of research.

The formation of chiral aggregates is dependent on a variety of factors including the structure of the monomeric unit, solvent composition, temperature, and the concentration of the chiral species. These aggregates can create a unique chiral microenvironment that is distinct from that of the individual molecules in a homogeneous solution. This can lead to enhancements in catalytic activity and, most importantly, enantioselectivity. The cooperative effect of multiple chiral molecules organized in a specific spatial arrangement within the aggregate can lead to a more pronounced chiral induction in the transition state of a catalyzed reaction.

One notable example involves the use of S-benzyl-(R)-cysteinol sulfoxide derivatives as ligands in metal-catalyzed reactions. In the iridium-catalyzed asymmetric transfer hydrogenation of prochiral ketones, the diastereomeric purity of the S-benzyl-(R)-cysteinol sulfoxide ligand was found to significantly influence the enantiomeric excess of the resulting chiral alcohol. epdf.pub Specifically, the use of a single diastereoisomer, the (R,S)-isomer, afforded the (R)-carbinol with a higher enantiomeric excess (up to 65% ee) compared to a diastereomeric mixture. epdf.pub This suggests a high degree of chiral communication and cooperativity, which is a hallmark of aggregate-forming systems, although the explicit formation of catalytic aggregates was not the primary focus of this particular study.

The table below summarizes the results for the iridium-catalyzed transfer hydrogenation of acetophenone (B1666503) using different diastereoisomers of S-benzyl-(R)-cysteinol sulfoxide as ligands, highlighting the impact of the ligand's stereochemistry on the reaction outcome. epdf.pub

| Ligand Diastereoisomer | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| 10-(RS) | 99 | 65 | R |

| 10-(SS) | - | 27 | S |

| 1:1 mixture of (RS) and (SS) | - | 35 | R |

| Data from a study on iridium-catalyzed transfer hydrogenation. epdf.pub |

While direct and extensive research on the deliberate formation and catalytic application of chiral aggregates from this compound derivatives is still an emerging field, the principles of supramolecular catalysis and aggregation-induced stereoselectivity provide a strong foundation for future investigations. The structural features of this compound, with its combination of a flexible benzylthio group, a primary alcohol, and an amino group, offer rich possibilities for designing derivatives that can self-assemble into catalytically active chiral aggregates. Future work in this area is anticipated to focus on designing this compound derivatives with enhanced aggregation properties and exploring their utility in a wider range of asymmetric transformations.

Biochemical and Biological Investigation of S Benzyl L Cysteinol

Enzyme Inhibition Studies

S-Benzyl-L-cysteinol (SBC) has been a subject of significant interest for its ability to interact with and modulate the activity of key enzymes involved in crucial metabolic pathways.

O-acetylserine(thiol) lyase (OAS-TL) is a pivotal enzyme that catalyzes the final step in the synthesis of L-cysteine, an essential amino acid in plants and bacteria. nih.gov Research has identified this compound as a potent inhibitor of this enzyme. nih.govpreprints.org

In silico studies, which use computational methods to predict interactions, revealed that SBC has a strong affinity for the active site of OAS-TL. The docking score for SBC was found to be -7.0 kcal mol⁻¹, which is more favorable than the score for the enzyme's natural substrate, O-acetylserine (OAS), which was -6.6 kcal mol⁻¹. nih.gov This suggests a stable and effective interaction between SBC and the enzyme. nih.gov

Subsequent in vitro experiments confirmed these findings. When tested with OAS-TL from Arabidopsis thaliana (a model plant organism), SBC was identified as a non-competitive inhibitor. nih.gov This means that SBC does not directly compete with the substrate (OAS) for the active site but binds to a different site on the enzyme, changing its shape and reducing its catalytic efficiency. The inhibition constants were determined to be a Kic of 4.29 mM and a Kiu of 5.12 mM. nih.gov

| Compound | Parameter | Value | Inhibition Type |

|---|---|---|---|

| This compound (SBC) | Docking Score | -7.0 kcal mol⁻¹ | Non-competitive |

| Kic (Competitive Inhibition Constant) | 4.29 mM | ||

| Kiu (Uncompetitive Inhibition Constant) | 5.12 mM | ||

| O-acetylserine (OAS) (Substrate) | Docking Score | -6.6 kcal mol⁻¹ | N/A |

The inhibition of OAS-TL by this compound has significant downstream effects on the cysteine biosynthesis pathway. nih.gov Since OAS-TL is responsible for producing L-cysteine, its inhibition leads to a reduction in the synthesis of this vital amino acid. nih.govpreprints.org L-cysteine is a fundamental building block for proteins and a precursor for various essential sulfur-containing compounds, including coenzymes and metabolites crucial for plant health and growth. nih.govresearchgate.net

Studies on plants like Ipomoea grandifolia and maize have demonstrated the physiological consequences of this inhibition. preprints.orgresearchgate.netnih.gov When exposed to SBC, plants exhibit significant growth inhibition, including reduced root and stem length. researchgate.net The reduced availability of L-cysteine disrupts the synthesis of key components of the photosynthetic machinery, such as the cytochrome b6f complex, ferredoxin, and iron-sulfur (Fe-S) centers. preprints.orgresearchgate.net This impairment leads to a decrease in photosynthetic efficiency, as evidenced by damage to photosystem II (PSII) and a reduction in the maximum carboxylation rate of the enzyme RuBisCO. preprints.org The findings suggest that inhibiting OAS-TL could be a viable strategy for developing new herbicides. nih.govresearchgate.net

| Parameter | Description | Observed Effect |

|---|---|---|

| PNmax | Light-saturated net photosynthetic rate | Decreased |

| LSP | Light saturation point | Decreased |

| Vcmax | Maximum carboxylation rate of Rubisco | Decreased |

| J | Electron transport rate | Decreased |

| ϕPSII | Quantum yield of photosystem II photochemistry | Decreased |

Inhibition of O-acetylserine(thiol) lyase (OAS-TL)

Interactions with Biological Macromolecules and Biomaterials

The unique chemical structure of this compound facilitates its interaction with a variety of biological molecules and its use in the construction of novel biomaterials.

Beyond its well-documented inhibition of OAS-TL, this compound is utilized in studies of broader protein interactions. Its structure can be modified to serve as a probe for investigating the pharmacokinetics and pharmacodynamics of related compounds. One specific protein target identified for S-Benzylcysteine is UMethylated-DNA--protein-cysteine methyltransferase, against which it acts as an inhibitor. drugbank.com The interaction of S-Benzyl-L-cysteine with proteins is also evidenced by its inclusion in the Protein Data Bank (PDB), which archives 3D structural data of proteins and the ligands bound to them. nih.gov

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This compound and its derivatives are valuable tools in this field. lookchem.com The protected form, Boc-S-benzyl-L-cysteinol, serves as a key building block in the synthesis of peptide-based pharmaceuticals. lookchem.com Its structure allows it to be used as a bioconjugation agent to attach peptides or proteins to other molecules, such as nanoparticles, which can be used to develop targeted drug delivery systems and diagnostic tools. lookchem.com

In one application, S-Benzyl-L-cysteine was conjugated with glycyrrhizic acid (GA), a natural compound. nih.gov The resulting conjugate demonstrated superior activity in inhibiting the HIV-1 virus-specific protein p24 compared to GA alone, highlighting its potential in developing new antiviral agents. nih.gov

This compound has been innovatively used as a crosslinking agent in the formation of natural nanogels with potent antibacterial properties. nih.gov In one strategy, researchers used the primary amine group of SBC to react with aldehyde groups on natural polymers, such as DNA (treated with HCl to expose aldehydes) and alginate acid (activated with EDAC). nih.govresearchgate.net This reaction, known as a Schiff reaction, forms stable crosslinks, resulting in the creation of spherical nanogels. nih.govresearchgate.net

These S-Benzyl-L-cysteine-modified nanogels (such as DNA-HCl-SBLC and AA-SBLC) have shown enhanced efficacy against antibiotic-resistant, biofilm-forming bacteria like E. coli and Pseudomonas aeruginosa. nih.gov The nanogels were found to induce damage to bacterial cells and demonstrated low cytotoxicity toward normal cells, making them a promising alternative for treating infections caused by resistant bacterial strains. nih.govresearchgate.net

| Nanogel Type | Polymer Backbone | Crosslinking Chemistry | Key Finding |

|---|---|---|---|

| DNA-HCl-SBLC | DNA (treated with HCl) | Schiff reaction between primary amines of SBLC and aldehyde groups of DNA-HCl | Superior inhibition of bacterial growth compared to unmodified controls. nih.govresearchgate.net |

| AA-SBLC | Alginate Acid (AA) (treated with EDAC) | Amide bond formation between primary amines of SBLC and activated carboxyl groups of AA |

Bioconjugation Strategies for Research Probes and Systems

Physiological and Biochemical Pathway Modulation Research

Specific research investigating the direct effects of this compound on plant growth and photosynthesis is not prominently available in the reviewed scientific literature. Studies on related compounds, such as S-Benzyl-L-cysteine, have explored impacts on plant physiology; however, dedicated research on the "-ol" variant is not sufficiently documented to provide detailed findings. The structural difference, with this compound possessing a hydroxyl group instead of a carboxylic acid group, means that its biochemical behavior and effects on plant pathways may differ significantly.

This compound has been identified as a compound of interest for its antioxidant properties and its potential to counteract oxidative stress. As a derivative of the amino acid L-cysteine, its chemical structure lends itself to roles in mitigating the damage caused by free radicals.

Cysteine and its derivatives are known for their antioxidant capabilities, which are largely attributable to the redox potential of the thiol (-SH) group. These molecules can act as direct free radical scavengers. Furthermore, cysteine is a crucial precursor for the biosynthesis of glutathione (B108866), a major endogenous antioxidant that protects cells against oxidative damage.

Research into this compound specifically has noted its potential in formulations designed to reduce oxidative stress in biological systems. chemimpex.com It is explored for its capacity to scavenge free radicals, which makes it a valuable compound in research focused on developing new antioxidant agents. chemimpex.com The benzyl (B1604629) group attached to the sulfur atom modifies its chemical properties, influencing its stability and activity as a potential modulator of oxidative processes.

Table 1: Summary of Antioxidant Potential of this compound

| Investigated Property | Finding | Reference |

| Antioxidant Potential | Considered an attractive candidate for formulations aimed at reducing oxidative stress. | chemimpex.com |

| Free Radical Scavenging | Explored for its potential to scavenge free radicals. | chemimpex.com |

| Role as a Cysteine Derivative | Cysteine derivatives, in general, possess antioxidant properties due to their thiol group. | |

| Precursor to Glutathione | Cysteine is a building block for glutathione, a primary antioxidant in defending cells from damage. |

Based on available scientific literature, there are no specific investigations detailing the metabolic fate of this compound within xenobiotic metabolic pathways. Xenobiotic metabolism typically involves enzymes that modify foreign compounds to facilitate their excretion, but the role or processing of this compound in these specific pathways has not been a focus of the reviewed research.

This compound is utilized in synthetic chemistry as a versatile building block for creating more complex molecules designed to function as biological probes and modulators. Its defined stereochemistry and reactive functional groups—the amine and hydroxyl groups—make it a valuable starting material for synthesizing targeted therapeutic agents and research tools. chemimpex.comgoogle.com

The compound has been listed as a reactant or intermediate in the synthesis of various classes of biological modulators. For instance, it has been incorporated into synthetic schemes for creating non-peptide gonadotropin-releasing hormone (GnRH) agents, which are crucial for treating certain reproductive disorders and hormone-dependent cancers. google.com It has also been identified as a potential starting material in the synthesis of analogs of Salinosporamide A, a potent proteasome inhibitor used in cancer research. google.com

Furthermore, this compound is employed in the generation of combinatorial libraries—large collections of diverse chemical compounds—that are screened for drug discovery. googleapis.com Its structure serves as a scaffold to which other chemical moieties can be added, allowing for the rapid synthesis of numerous compounds that can be tested for activity against various biological targets. This application highlights its utility in the early stages of drug development for identifying new lead compounds. googleapis.com

Table 2: Use of this compound as a Synthetic Precursor

| Target Molecule/Library Class | Therapeutic/Research Area | Role of this compound | Reference |

| Non-Peptide GnRH Agents | Reproductive Disorders, Hormone-Dependent Cancers | Building block | google.com |

| Analogs of Salinosporamide A | Cancer (Proteasome Inhibition) | Amino alcohol intermediate | google.com |

| Combinatorial Libraries | Drug Discovery (Lead Compound Identification) | Reactant/Scaffold | googleapis.com |

| Enzyme Inhibitors | Lysine Biosynthesis (Herbicide/Antibiotic Research) | Starting material | gla.ac.uk |

Analytical Strategies and Spectroscopic Characterization in Research

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise atomic arrangement and bonding within the S-Benzyl-L-cysteinol molecule.

X-ray Crystallography for Molecular Conformation and Hydrogen Bonding Analysis

X-ray crystallography offers an unparalleled, high-resolution view of the solid-state structure of this compound. This technique has been used to determine the three-dimensional arrangement of atoms, bond lengths, and bond angles with great precision.

Research has shown that S-Benzyl-L-cysteine, a closely related compound, crystallizes with two molecules in the asymmetric unit, which exist as zwitterions. researchgate.net These two molecules primarily differ in their conformation around the Cα-Cβ bond. researchgate.net One molecule adopts an anti conformation, while the other exhibits a gauche conformation for the N-C-C-S grouping. researchgate.net This detailed conformational analysis is critical for understanding how the molecule packs in a crystalline lattice and how it might interact with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum would show distinct signals for the protons of the benzyl (B1604629) group, the methylene (B1212753) protons adjacent to the sulfur and the alcohol, the methine proton at the chiral center, and the amine and hydroxyl protons. chemicalbook.comhmdb.ca

¹³C NMR Spectroscopy: This method reveals the number of different types of carbon atoms in the molecule. The ¹³C NMR spectrum of a derivative, S-Benzyl-N-isopropyloxycarbonyl-L-cysteine, methyl ester, shows distinct peaks for the carbonyl carbons, the aromatic carbons of the benzyl group, the methylene carbons, and the methine carbon, providing a carbon fingerprint of the molecule. spectrabase.com

Variable temperature NMR studies can also be employed to investigate dynamic processes, such as the epimerization at the sulfur atom in metal complexes of S-benzyl-l-cysteine. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of S-Benzyl-L-cysteine displays characteristic absorption bands corresponding to the various functional groups. nih.govnih.govchemicalbook.com These include the N-H stretching of the amine group, O-H stretching of the carboxyl group (in its zwitterionic form), C-H stretching of the aromatic and aliphatic parts, and C=O stretching of the carboxyl group. nih.govnih.gov Attenuated Total Reflectance (ATR)-FTIR is a common technique used for this analysis. nih.goviium.edu.my

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds, such as the S-S disulfide bond, which can be observed around 495 cm⁻¹, and the S-H thiol group, which appears in the 500-510 cm⁻¹ region in related cysteine compounds. researchgate.net It can effectively monitor the formation and breakage of disulfide bonds. rsc.org Raman imaging spectroscopy has also been used to study the cellular effects of related compounds like benzyl isothiocyanate, demonstrating its utility in biological contexts. nih.gov

Table 1: Spectroscopic Data for S-Benzyl-L-cysteine and its Derivatives

| Technique | Compound | Observed Features | Reference |

|---|---|---|---|

| X-ray Crystallography | S-Benzyl-L-cysteine | Two zwitterionic molecules in the asymmetric unit with anti and gauche conformations. Extensive N-H···O hydrogen bonding. | researchgate.net |

| ¹H NMR | Boc-S-Benzyl-L-cysteine | Provides data on proton chemical environments. | chemicalbook.com |

| ¹³C NMR | S-Benzyl-N-isopropyloxycarbonyl-L-cysteine, methyl ester | Shows distinct signals for all carbon atoms in the molecule. | spectrabase.com |

| FTIR | S-Benzyl-L-cysteine | Characteristic bands for N-H, O-H, C-H, and C=O functional groups. | nih.govnih.govchemicalbook.com |

| Raman Spectroscopy | L-cysteine | Shows bands for S-S (around 495 cm⁻¹) and S-H (500-510 cm⁻¹) vibrations. | researchgate.net |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for determining its enantiomeric purity, which is critical for its biological and pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. It is widely used for:

Purity Assessment: Reverse-phase HPLC with UV detection is a standard method to determine the purity of this compound, with suppliers often guaranteeing a purity of ≥ 99%. chemimpex.comtcichemicals.comavantorsciences.com The method separates the compound from any starting materials, by-products, or degradation products.

Enantiomeric Excess (ee) Determination: Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of chiral compounds like this compound. google.comnih.govnih.govmasterorganicchemistry.com This is crucial as the biological activity of enantiomers can differ significantly. nih.gov The separation is achieved using a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times.

Gas Chromatography (GC) Applications in Volatile Thiol Analysis

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC is a vital tool for analyzing volatile thiols that may be derived from it or related cysteine S-conjugates. nih.govmdpi.comunimi.it

For GC analysis of non-volatile compounds like cysteine derivatives, a chemical derivatization step is necessary to increase their volatility and thermal stability. nih.gov For instance, N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) can be used to create more volatile trimethylsilyl (B98337) derivatives.

GC coupled with mass spectrometry (GC-MS) is a powerful combination for both separation and identification. nih.govnih.govresearchgate.net This technique has been employed to determine S-benzyl-N-acetyl-L-cysteine in urine as a biomarker for toluene (B28343) exposure. nih.govnih.gov The use of a stable isotope-labeled internal standard is often required for accurate quantification in complex matrices. nih.gov

Table 2: Chromatographic Methods for this compound and Related Compounds

| Technique | Application | Key Findings/Methodology | Reference |

|---|---|---|---|

| HPLC | Purity Assessment | Reverse-phase HPLC with UV detection confirms purity levels of ≥ 99%. | chemimpex.comtcichemicals.comavantorsciences.com |

| Chiral HPLC | Enantiomeric Excess (ee) Determination | Separates enantiomers using a chiral stationary phase to determine optical purity. | google.comnih.gov |

| GC-MS | Analysis of Derivatives | Used to analyze volatile derivatives (e.g., after silylation) of cysteine compounds. Essential for biomarker analysis in biological fluids. | nih.govnih.gov |

| GC | Volatile Thiol Analysis | Requires derivatization to analyze non-volatile thiol precursors. | nih.govmdpi.com |

Derivatization Strategies for Enhanced Analytical Performance

In the analytical realm, the detection and quantification of this compound can be significantly improved through chemical derivatization. This process involves modifying the analyte to enhance its physicochemical properties, making it more suitable for specific analytical techniques. Derivatization is particularly crucial when the native compound exhibits poor detection characteristics, such as low UV absorbance or inefficient ionization.

Strategies for Improved Detection in HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but the detection of this compound can be challenging due to the absence of a strong chromophore in its structure. To overcome this limitation, pre-column or post-column derivatization strategies are employed to introduce a UV-active or fluorescent tag onto the molecule, thereby substantially increasing detection sensitivity.

Common derivatization approaches for compounds containing primary amines and hydroxyl groups, such as this compound, involve reagents that react with these functional groups. For instance, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 2-mercaptoethanol, rapidly reacts with primary amines to form highly fluorescent isoindole derivatives. Another widely used reagent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which reacts with both primary and secondary amines to yield stable, fluorescent adducts. nih.gov While not directly reported for this compound, the application of these reagents to similar amino-containing compounds suggests their potential utility.

For the thiol group present in related cysteine derivatives, fluorescent labeling reagents such as 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) (MIPBO) and ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) have been successfully used. nih.govrsc.orgresearchgate.net These reagents selectively react with thiols to produce highly fluorescent products, enabling detection at very low concentrations. rsc.orgresearchgate.net Dansyl chloride is another versatile reagent that reacts with the amino group of S-substituted cysteine derivatives, leading to derivatives with excellent stability and high sensitivity for HPLC analysis. nih.gov

The choice of derivatization reagent and reaction conditions is critical and depends on the specific requirements of the analysis, including the desired sensitivity and the nature of the sample matrix.

| Derivatization Reagent | Target Functional Group(s) | Detection Method | Expected Enhancement | Reference |

| o-Phthalaldehyde (OPA) / 2-Mercaptoethanol | Primary Amine | Fluorescence | High sensitivity, rapid reaction | nih.gov |

| 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Primary/Secondary Amines | Fluorescence | Stable derivatives, high sensitivity | nih.gov |

| Dansyl Chloride | Primary Amines | UV/Fluorescence | Stable derivatives, high sensitivity | nih.gov |

| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) | Thiols | Fluorescence | High sensitivity, selective for thiols | rsc.orgresearchgate.net |

| 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) (MIPBO) | Thiols | Fluorescence | High sensitivity, selective for thiols | nih.gov |

Mass Spectrometry (MS) Compatibility and Response Factor Enhancement

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. However, the ionization efficiency of the native molecule can be a limiting factor. Derivatization can be employed to enhance the MS response by introducing a readily ionizable moiety or a group that improves fragmentation characteristics.

A study on the acetylation product of S-benzyl-L-cysteine, N-acetyl-S-benzyl-L-cysteine, demonstrated successful analysis by tandem mass spectrometry. researchgate.net The fragmentation pattern of the protonated molecular ion was consistent with the acetylation of the amino group, indicating that derivatization can lead to predictable and structurally informative fragmentation. researchgate.net

For compounds containing amino and hydroxyl groups, such as this compound, benzoyl chloride has been used as a derivatizing agent to improve detection in LC-MS. acs.orgnsf.gov This reaction, known as benzoylation, converts amines and alcohols into their corresponding amides and esters. These derivatives often exhibit improved chromatographic retention on reversed-phase columns and enhanced ionization efficiency in the mass spectrometer. acs.orgnsf.gov The introduction of a benzoyl group can lead to a significant increase in the signal-to-noise ratio, thereby lowering the limits of detection.

Furthermore, the use of isotopically labeled derivatizing agents can facilitate accurate quantification through isotope dilution mass spectrometry. This approach involves adding a known amount of an isotopically labeled standard to the sample, which is then derivatized along with the analyte. The ratio of the signals from the native and labeled derivatives allows for precise and accurate quantification, correcting for matrix effects and variations in ionization efficiency.

| Derivatization Strategy | Target Functional Group(s) | MS Enhancement | Expected Outcome | Reference |

| Acetylation | Amino group | Predictable fragmentation | Improved structural confirmation | researchgate.net |

| Benzoylation (Benzoyl Chloride) | Amino and Hydroxyl groups | Improved ionization efficiency, enhanced chromatographic retention | Increased sensitivity, lower detection limits | acs.orgnsf.gov |

| Isotope-labeled derivatization | Amino, Hydroxyl, or Thiol groups | Enables isotope dilution | Accurate and precise quantification | acs.org |

Computational and Theoretical Studies on S Benzyl L Cysteinol

Quantum Chemical Calculations and Molecular Dynamics

Quantum chemical calculations and molecular dynamics simulations offer a detailed understanding of the structural and dynamic properties of S-Benzyl-L-cysteinol.

Density Functional Theory (DFT) Studies on Conformational Rigidity and Stereoselectivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies can elucidate its conformational preferences and the factors governing its stereoselectivity in chemical reactions. For instance, DFT calculations have been employed to understand the geometries of starting materials and catalysts in reactions involving similar chiral molecules. ebin.pub The method can determine the optimized molecular geometry, providing insights into bond lengths and angles. orientjchem.org In related cysteine derivatives, DFT has been used to study the stability of different conformations, such as the gauche and anti conformations around the Cα-Cβ bond. researchgate.net These computational approaches are crucial for rationalizing the outcomes of stereoselective syntheses.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The intermolecular interactions of this compound, particularly hydrogen bonding, are critical for understanding its solid-state structure and behavior in solution. Computational studies on related molecules like L-cystine have utilized DFT with many-body dispersion corrections to analyze the strength and nature of hydrogen bonds and other non-covalent interactions. nih.gov Such studies can quantify the energy of these interactions and reveal the formation of extensive hydrogen-bonding networks. researchgate.net For example, in the crystal structure of S-Benzyl-L-cysteine, the –NH3+ group is involved in multiple hydrogen bonds, creating a three-dimensional network. researchgate.net Molecular dynamics simulations can further probe the dynamics of these hydrogen bonds in liquid environments, revealing their lifetimes and the influence on the local structure. arxiv.org The molecular electrostatic potential (MEP) surface can also be calculated to identify regions prone to hydrogen-bonding interactions. orientjchem.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how this compound and its derivatives might interact with biological targets.

Prediction of Binding Affinities with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is widely used to predict the binding affinity of a ligand, such as a derivative of this compound, to a target protein. mdpi.comnih.gov By simulating the interaction between the ligand and the protein's active site, docking algorithms can estimate the binding energy, which is a key indicator of the ligand's potential efficacy. mdpi.comresearchgate.net For example, docking studies can focus on the orientation of the benzyl (B1604629) group and the hydrogen-bonding interactions to predict binding affinities with target proteins like cysteine proteases. The results of these simulations can help prioritize compounds for experimental testing. mdpi.com

Guidance for Rational Design of Derivatives with Enhanced Bioactivity